molecular formula C7H7NO2 B166867 3-Nitrotoluene CAS No. 99-08-1

3-Nitrotoluene

Cat. No. B166867
CAS RN: 99-08-1
M. Wt: 137.14 g/mol
InChI Key: QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Description

3-Nitrotoluene, also known as meta-nitrotoluene, is an organic compound with the formula CH3C6H4NO2 . It is one of three isomers of nitrotoluene . This compound appears as a yellow liquid and is used in the manufacture of meta-toluidine, which is an intermediate in the production of various dyes .


Synthesis Analysis

3-Nitrotoluene is synthesized by nitrating toluene . This reaction mainly affords a 2:1 mixture of 2-nitro and 4-nitro isomers, but after removal of the 2-isomer, the 3-nitrotoluene can be purified by distillation . It is a precursor to toluidine, which is used in producing azo dyes .


Molecular Structure Analysis

The molecular formula of 3-Nitrotoluene is C7H7NO2 . The average mass is 137.136 Da and the mono-isotopic mass is 137.047684 Da .


Chemical Reactions Analysis

3-Nitrotoluene is made by nitrating toluene . This reaction mainly affords a 2:1 mixture of 2-nitro and 4-nitro isomers, but after removal of the 2-isomer, the 3-nitrotoluene can be purified by distillation .


Physical And Chemical Properties Analysis

3-Nitrotoluene is a yellow liquid with a mild, aromatic odor . It has a density of 1.1581 g·cm−3 at 20°C . The melting point is 15.5 °C and the boiling point is 232 °C . It has a solubility in water of 0.05% at 20°C and a vapor pressure of 0.1 mmHg at 20°C .

Scientific Research Applications

  • Explosive Taggants Detection : 3-NT is crucial for defense, civil security, and environmental interests due to its use as a taggant for TNT detection. Advanced techniques like microwave and millimetre-wave gas-phase spectroscopies have been employed for the high-resolution measurement and analysis of 3-NT (Roucou et al., 2018).

  • Biodegradation Studies : Research on bacterial strains that utilize 3-NT as a carbon, nitrogen, and energy source has revealed insights into the biodegradation pathways of 3-NT. Strains of Diaphorobacter sp. have been shown to effectively degrade 3-NT, releasing nitrite and indicating extensive mineralization (Singh & Ramanathan, 2013).

  • Dissociation Dynamics Studies : The dissociation dynamics of 3-NT radical cations have been investigated using ultrafast nuclear dynamics and theoretical calculations. This research aids in understanding the behavior of nitroaromatic energetic molecules under certain conditions (Boateng et al., 2018).

  • Enzymatic Studies and Bioremediation : Studies on 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2 have shed light on the enzyme's role in the biodegradation pathway of 3-NT. This includes insights into enzyme structure, function, and substrate specificities, which are crucial for bioremediation efforts (Singh et al., 2014).

  • Molecular and Functional Effects Analysis : Analysis of nitrotoluenes, including 3-NT, has been done to understand their effects on liver function. This study employs a systems biology approach to identify common and disparate mechanisms underlying the effects caused by nitrotoluenes (Deng et al., 2011).

  • Electrochemical Treatment : Research involving the electrolysis of nitrotoluene congeners, including 3-NT, has been conducted to explore efficient degradation methods for pollutants arising from explosives manufacturing (Rodgers & Bunce, 2001).

Safety And Hazards

3-Nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

3-Nitrotoluene is used in the manufacture of meta-toluidine, which is an intermediate in the production of various dyes . Future research may focus on finding more efficient methods for its synthesis and reducing its environmental impact.

properties

IUPAC Name

1-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
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InChI Key

QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID5021831
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Molecular Weight

137.14 g/mol
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Physical Description

M-nitrotoluene appears as yellow crystals that melt at 59 °F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223 °F. Boiling point 450 °F. Insoluble in water. Toxic by inhalation and ingestion., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 degrees F.]; [NIOSH], YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 °F.]
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Boiling Point

450.7 °F at 760 mmHg (NTP, 1992), 232 °C at 760 mm Hg, 231.9 °C, 450 °F
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Flash Point

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 106 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C, Miscible with alcohol and ether; sol in benzene., Soluble in most organic solvents such as ethanol, benzene, and diethyl ether, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Density

1.1571 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1630 at 20 °C/4 °C, 1.16 g/cm³, 1.16
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Vapor Density

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73
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Vapor Pressure

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.0 mmHg at 140 °F (NTP, 1992), 0.1 [mmHg], Vapor pressure: 1.0 mm Hg at 60 °C, 0.107 mm Hg at 25 °C, 0.1 mmHg
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Product Name

3-Nitrotoluene

Color/Form

Yellow liquid [Note: A solid below 59 degrees F]

CAS RN

99-08-1
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Record name Toluene, m-nitro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/XT2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

59.9 °F (NTP, 1992), 15.5 °C, 16.1 °C, 59 °F
Record name M-NITROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2937
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-NITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1411
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Nitrotoluene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0463.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrotoluene
Reactant of Route 2
3-Nitrotoluene
Reactant of Route 3
3-Nitrotoluene
Reactant of Route 4
3-Nitrotoluene
Reactant of Route 5
3-Nitrotoluene
Reactant of Route 6
3-Nitrotoluene

Citations

For This Compound
2,960
Citations
D Singh, A Kumari, G Ramanathan - Biodegradation, 2014 - Springer
The first step in the degradation of 3-nitrotoluene by Diaphorobacter sp. strain DS2 is the dihydroxylation of the benzene ring with the concomitant removal of nitro group. This is …
Number of citations: 22 link.springer.com
S Ali-Sadat, KS Mohan, SK Walia - FEMS microbiology ecology, 1995 - academic.oup.com
… 3-Nitrotoluene was degraded when incubated with the resting cells of Pseudomonas putida 0U83. Most of the 3-nitrotoluene (70%) was metabolized via reduction of the nitro group to …
Number of citations: 31 academic.oup.com
A Roucou, I Kleiner, M Goubet, S Bteich… - …, 2018 - Wiley Online Library
… Isomers of mononitrotoluene are used as taggant for TNT detection (3-nitrotoluene (3-NT), 0.5 %; or 2-nitrotoluene (2-NT), 0.5 %). In addition to the defence and civil security interests, …
A Kumari, D Singh, S Ramaswamy, G Ramanathan - PLoS One, 2017 - journals.plos.org
… strain DS2 utilizes 3-nitrotoluene as a sole source of carbon, nitrogen and energy [4]. The … is 3-nitrotoluene dioxygenase (3NTDO) which catalyses the oxidation of 3-nitrotoluene into a …
Number of citations: 20 journals.plos.org
KM Mahan, JT Penrod, KS Ju, N Al Kass… - Applied and …, 2015 - Am Soc Microbiol
… of strain JS42 that grew on 3-nitrotoluene. All of the strains … regiospecificity of the enzymes with 3-nitrotoluene such that 4-… for 3-nitrotoluene and were more catalytically efficient with …
Number of citations: 15 journals.asm.org
DJ Luning Prak, DW O'Sullivan - Journal of Chemical & …, 2009 - ACS Publications
The salting-out behavior of nitrobenzene (NB), 2-nitrotoluene (2-NT), and 3-nitrotoluene (3-NT) was determined from solubility measurements in pure water and seawater with ionic …
Number of citations: 11 pubs.acs.org
D Singh, A Kumari, S Ramaswamy… - … and biophysical research …, 2014 - Elsevier
… 3-NTDO activity was determined by the measurement of nitrite released from 3-nitrotoluene and other aromatic substrates. Even 3-nitrotoluene was not converted completely into …
Number of citations: 13 www.sciencedirect.com
YZ Gao, XY Liu, H Liu, Y Guo… - Applied and …, 2020 - Am Soc Microbiol
… strain ZWL3NT utilizes 3-nitrotoluene (3NT) as the sole source of carbon, nitrogen, and … from a Nag-like naphthalene dioxygenase, the 3-nitrotoluene (3NT) dioxygenase in this study is …
Number of citations: 8 journals.asm.org
D Singh, G Ramanathan - Biodegradation, 2013 - Springer
Three bacterial strains utilizing 3-nitrotoluene (3-NT) as a sole source of carbon, nitrogen and energy were isolated from an industrial wastewater treatment plant. Biochemical tests and …
Number of citations: 39 link.springer.com
M Govindarajan, M Karabacak, A Suvitha… - Spectrochimica Acta Part …, 2012 - Elsevier
In this work, the vibrational spectral analysis was carried out by using Raman and infrared spectroscopy in the range 100–4000cm −1 and 50–4000cm −1 , respectively, for 4-chloro-3-…
Number of citations: 90 www.sciencedirect.com

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